molecular formula C17H17F2NO B2589292 1-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one CAS No. 1022324-58-8

1-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

Cat. No. B2589292
CAS RN: 1022324-58-8
M. Wt: 289.326
InChI Key: ABGQDEVFSRTLRN-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one (DFPT) is a synthetic compound that has been studied for a variety of applications in scientific research. It is a derivative of indole, which is a heterocyclic aromatic organic compound and a common component of many natural products. DFPT is a versatile compound with a wide range of potential uses in the laboratory.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Reactivity with Trimethylsilyl Groups : The study of the reactivity of fluoroarenes with sec-butyllithium or lithium tetramethylpiperidide shows how bulky silyl substituents can impede neighboring halogen reactivity, influencing metalation rates. This can inform synthetic strategies involving difluorophenyl compounds (Heiss et al., 2007).

  • Regioexhaustive Functionalization : The functionalization of difluorophenols into hydroxybenzoic acids illustrates the potential for diverse synthetic applications, highlighting how different substituents affect reactivity and product selectivity (Marzi et al., 2004).

  • Synthesis of Dihydropyridine Derivatives : The one-pot synthesis method for dihydropyridine derivatives offers insights into the role of fluorine in chemical interactions, potentially relevant for designing compounds with similar frameworks (Shashi et al., 2020).

Chemical Behavior and Interactions

  • Tris(pentafluorophenyl)borane Adducts : The formation and behavior of adducts between tris(pentafluorophenyl)borane and substituted imidazoles demonstrate the complex interactions possible with fluorinated compounds, which could be relevant for similar difluorophenyl derivatives (Vagedes et al., 2003).

  • Photo-induced Synthesis of Phosphonate Ester : Demonstrates how fluorinated compounds react under photo-induced conditions to produce phosphonate esters, offering a method that could be applicable to the synthesis of related compounds (Zhang Zhong-biao, 2011).

  • Fluorinated Polyenes Emission Properties : The study on fluorinated diphenylpolyenes provides insight into how fluorine substitution affects emission properties, which could be valuable for understanding the photophysical properties of similar difluorophenyl compounds (Sonoda et al., 2007).

properties

IUPAC Name

1-(3,5-difluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-10-4-14-15(8-17(2,3)9-16(14)21)20(10)13-6-11(18)5-12(19)7-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGQDEVFSRTLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=CC(=C3)F)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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